IleRS-IN-1
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Overview
Description
IleRS-IN-1 is a potent and selective inhibitor of isoleucyl-tRNA synthetase (IleRS), an enzyme crucial for protein synthesis. This compound has a Ki,app value of 88 nM, indicating its high affinity for IleRS . It is primarily used in scientific research to study the inhibition of aminoacyl-tRNA synthetases, which are essential for the translation of genetic information into proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IleRS-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with the preparation of a phenyltriazole-functionalized sulfamate, which is then subjected to various reaction conditions to yield the final product . The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in controlled laboratory settings. The process involves stringent quality control measures to ensure the compound’s efficacy and safety for research purposes .
Chemical Reactions Analysis
Types of Reactions
IleRS-IN-1 primarily undergoes substitution reactions due to the presence of functional groups that can be easily replaced or modified. These reactions are crucial for the compound’s ability to inhibit IleRS effectively .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include various organic solvents, acids, and bases. The reaction conditions are typically optimized to maintain the integrity of the compound while achieving the desired modifications .
Major Products
The major products formed from the reactions involving this compound are usually derivatives that retain the core structure of the compound but possess different functional groups. These derivatives are often used to study the structure-activity relationship of IleRS inhibitors .
Scientific Research Applications
IleRS-IN-1 has a wide range of applications in scientific research:
Mechanism of Action
IleRS-IN-1 exerts its effects by selectively binding to the active site of isoleucyl-tRNA synthetase, thereby inhibiting its activity. This inhibition prevents the attachment of isoleucine to its corresponding tRNA molecule, disrupting protein synthesis . The molecular targets of this compound include the aminoacylation site of IleRS, and the pathways involved are primarily related to protein translation .
Comparison with Similar Compounds
Similar Compounds
Mupirocin: Another inhibitor of isoleucyl-tRNA synthetase, used as an antibiotic.
Aryl-tetrazole derivatives: These compounds also target aminoacyl-tRNA synthetases and have similar inhibitory effects.
Uniqueness
IleRS-IN-1 is unique due to its high selectivity and potency for isoleucyl-tRNA synthetase. Its Ki,app value of 88 nM is significantly lower than that of many other inhibitors, making it a valuable tool for research . Additionally, its phenyltriazole-functionalized sulfamate structure provides a distinct chemical scaffold that can be further modified to enhance its inhibitory properties .
Properties
Molecular Formula |
C23H35N5O7S |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-3,4-dihydroxy-5-[3-(4-phenyltriazol-1-yl)propyl]oxan-2-yl]methyl N-[(2S,3S)-2-amino-3-methylpentanoyl]sulfamate |
InChI |
InChI=1S/C23H35N5O7S/c1-3-15(2)20(24)23(31)26-36(32,33)35-14-19-22(30)21(29)17(13-34-19)10-7-11-28-12-18(25-27-28)16-8-5-4-6-9-16/h4-6,8-9,12,15,17,19-22,29-30H,3,7,10-11,13-14,24H2,1-2H3,(H,26,31)/t15-,17+,19+,20-,21-,22+/m0/s1 |
InChI Key |
DNOFFMHVFVIEIH-HQQOAODPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](CO1)CCCN2C=C(N=N2)C3=CC=CC=C3)O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NS(=O)(=O)OCC1C(C(C(CO1)CCCN2C=C(N=N2)C3=CC=CC=C3)O)O)N |
Origin of Product |
United States |
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